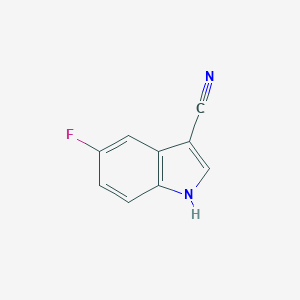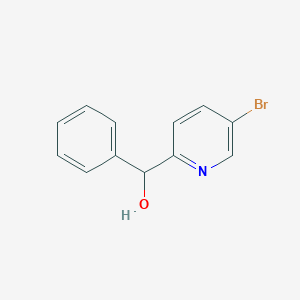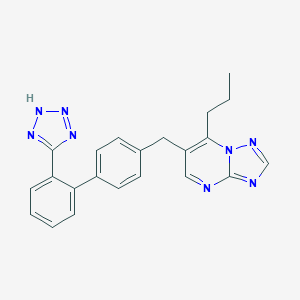
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the GABAergic, glutamatergic, and dopaminergic systems.
Effets Biochimiques Et Physiologiques
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as GABA and dopamine, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to decrease the levels of pro-inflammatory cytokines, which play a key role in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its potent pharmacological activity, which makes it a promising candidate for the development of new drugs. However, its complex chemical structure and limited availability can make it challenging to synthesize and study in the laboratory.
Orientations Futures
There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on different signaling pathways in the body to identify new therapeutic targets. Additionally, future research could focus on developing more efficient synthesis methods to increase the availability of this compound for further study.
Conclusion:
In conclusion, (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound with significant potential for therapeutic applications. Its potent pharmacological activity and wide range of biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 5-aminotetrazole, 2-bromobenzaldehyde, and ethyl acetoacetate in the presence of potassium carbonate and acetic acid. The resulting product is then subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
168152-92-9 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C22H20N8 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H20N8/c1-2-5-20-17(13-23-22-24-14-25-30(20)22)12-15-8-10-16(11-9-15)18-6-3-4-7-19(18)21-26-28-29-27-21/h3-4,6-11,13-14H,2,5,12H2,1H3,(H,26,27,28,29) |
Clé InChI |
QIYANAFDPZHKKM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C=NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Autres numéros CAS |
168152-92-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



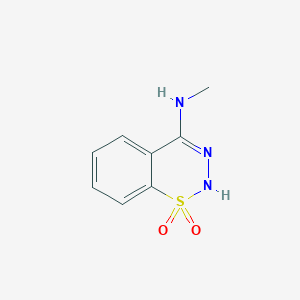
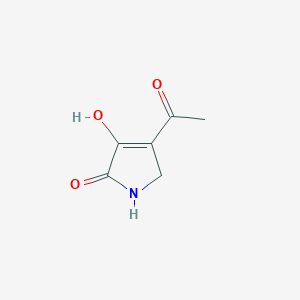
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)


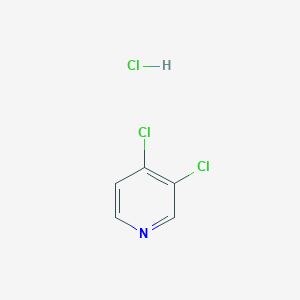
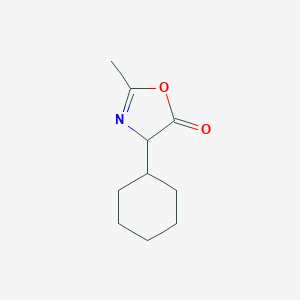
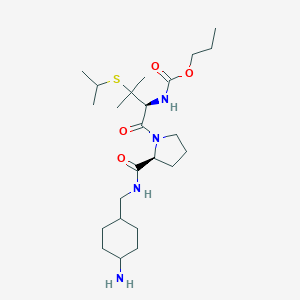
![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
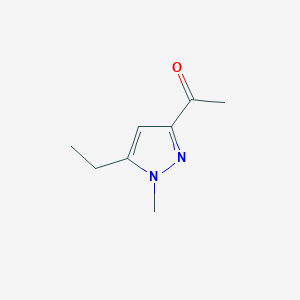
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
